3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic ester group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the amide group produces amines .
Scientific Research Applications
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The compound’s amide group also contributes to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar structure but includes a fluorine atom, which can enhance its biological activity and stability.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound lacks the butanamide group but retains the boronic ester functionality, making it useful in different synthetic applications.
Uniqueness
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is unique due to its combination of a boronic ester and an amide group, which provides a versatile platform for various chemical transformations and biological interactions .
Properties
IUPAC Name |
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)11-15(20)19-14-9-7-13(8-10-14)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXEHUTEOYKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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